N-(7-((R)-3-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)piperidin-1-yl)heptyl)-2-((2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
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Overview
Description
“N-(7-(®-3-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)piperidin-1-yl)heptyl)-2-((2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide” is a complex organic compound that features multiple functional groups, including amides, pyrimidines, and piperidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Each functional group may be introduced through specific reactions, such as:
Amidation: Formation of amide bonds through the reaction of amines with carboxylic acids or their derivatives.
Substitution Reactions: Introduction of the chloro and isopropylsulfonyl groups through nucleophilic substitution reactions.
Cyclization: Formation of the pyrimidine and piperidine rings through cyclization reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products of these reactions would depend on the specific functional groups being targeted. For example, oxidation of the piperidine ring might yield a lactam, while reduction of the pyrimidine ring could yield a dihydropyrimidine.
Scientific Research Applications
This compound could have several applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and multiple functional groups.
Biological Studies: Investigation of its interactions with biological molecules and potential therapeutic effects.
Materials Science: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might involve:
Molecular Targets: Interaction with specific proteins, enzymes, or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(7-(®-3-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)piperidin-1-yl)heptyl)-2-((2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide: Similar compounds might include other amides, pyrimidines, and piperidines with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C41H51ClN8O8S |
---|---|
Molecular Weight |
851.4 g/mol |
IUPAC Name |
N-[7-[(3R)-3-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]piperidin-1-yl]heptyl]-2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C41H51ClN8O8S/c1-26(2)59(56,57)33-17-8-7-15-30(33)46-37-29(42)23-44-41(47-37)45-27-13-12-22-49(24-27)21-10-6-4-5-9-20-43-34(51)25-58-32-16-11-14-28-36(32)40(55)50(38(28)53)31-18-19-35(52)48(3)39(31)54/h7-8,11,14-17,23,26-27,31H,4-6,9-10,12-13,18-22,24-25H2,1-3H3,(H,43,51)(H2,44,45,46,47)/t27-,31?/m1/s1 |
InChI Key |
KJALCZZDMXPTHY-RCEYKGAOSA-N |
Isomeric SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)N[C@@H]3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)N(C6=O)C |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)N(C6=O)C |
Origin of Product |
United States |
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